molecular formula C6H3ClF2S B3335445 5-Chloro-2,4-difluorobenzenethiol CAS No. 1208076-87-2

5-Chloro-2,4-difluorobenzenethiol

Cat. No.: B3335445
CAS No.: 1208076-87-2
M. Wt: 180.60
InChI Key: WNGWOEGJKYNQDC-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzenethiol: is an aromatic thiol compound with the molecular formula C6H3ClF2S It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluorobenzenethiol typically involves the introduction of the thiol group into a pre-functionalized aromatic ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable thiol reagent reacts with a halogenated aromatic compound under basic conditions. For example, the reaction of 5-chloro-2,4-difluoronitrobenzene with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluorobenzenethiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Dehalogenated aromatic thiols.

    Substitution: Aromatic compounds with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

5-Chloro-2,4-difluorobenzenethiol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorobenzenethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its thiol group, forming covalent bonds or altering the redox state of the target molecule. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

5-Chloro-2,4-difluorobenzenethiol: can be compared with other aromatic thiols such as:

    2,4-Difluorobenzenethiol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    4-Chlorothiophenol: Contains a chlorine substituent but lacks fluorine atoms, leading to different chemical properties.

    2,4-Dimethylbenzenethiol: Substituted with methyl groups instead of halogens, resulting in different steric and electronic effects.

The presence of both chlorine and fluorine atoms in This compound

Properties

IUPAC Name

5-chloro-2,4-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2S/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGWOEGJKYNQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298750
Record name 5-Chloro-2,4-difluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-87-2
Record name 5-Chloro-2,4-difluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208076-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-difluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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